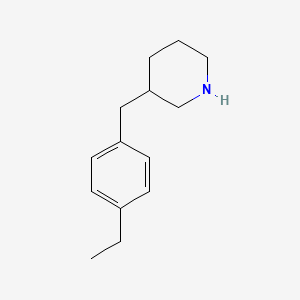

3-(4-Ethyl-benzyl)-piperidine

Description

Significance of the Piperidine (B6355638) Heterocyclic Scaffold in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of natural products and synthetic pharmaceuticals. mdpi.comencyclopedia.pubnih.gov Its ubiquity is a testament to its favorable physicochemical properties and its ability to interact with biological targets. thieme-connect.comresearchgate.net The piperidine scaffold is present in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govugent.be This widespread presence underscores the importance of the piperidine nucleus in medicinal chemistry. bohrium.comresearchgate.net

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, an ongoing and crucial area of modern organic chemistry. mdpi.com

Overview of 3-Substituted Benzylpiperidines in Contemporary Chemical Research

Within the broad class of piperidine derivatives, 3-substituted benzylpiperidines have garnered significant attention from researchers. This specific arrangement, where a benzyl (B1604629) group is attached to the third position of the piperidine ring, has been explored for various potential applications. Research has demonstrated that derivatives of 3-benzylpiperidine (B85744) exhibit a range of physiological and pharmaceutical activities. researchgate.net For instance, some have been investigated for their potential as fungicide agents. researchgate.net

The synthesis of 3-substituted benzylpiperidines has been a subject of methodological development. One convenient method involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net Other synthetic strategies include the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles to create optically active 3-substituted 1-benzylpiperidines. rsc.org Rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines have also been studied, highlighting the intricate nature of these chemical transformations. rsc.org

Research Trajectory and Scholarly Contributions Related to 3-(4-Ethyl-benzyl)-piperidine and Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of substituted benzylpiperidines provides a valuable context for its potential areas of investigation. The ethyl group at the para position of the benzyl ring in this compound is a specific modification that can influence its biological activity.

Research on analogous structures offers insights into the potential properties of this compound. For example, studies on 4-benzylpiperidine (B145979) derivatives have shown their potential as N-methyl-D-aspartate (NMDA) antagonist agents and their high affinity for other central nervous system receptors. researchgate.netacs.org Furthermore, research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has led to the discovery of potent anti-acetylcholinesterase (anti-AChE) activity, with some compounds showing promise as antidementia agents. acs.orgnih.gov The synthesis and biological evaluation of various 4-substituted N-benzyl-piperidines have been explored, with some compounds showing significant activity as dopamine (B1211576) transporter ligands. nih.govresearchgate.net

The synthesis of various substituted piperidines, including those with benzyl moieties, is an active area of research. For instance, palladium-catalyzed ortho-arylation of N-benzylpiperidines has been developed as a method for creating biaryl motifs. rsc.org The synthesis of 3-phenylpiperidine-2,6-diones and their derivatives has also been reported, highlighting the diverse chemical space accessible from piperidine-based starting materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-ethylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-12-5-7-13(8-6-12)10-14-4-3-9-15-11-14/h5-8,14-15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEHFYBHWGPWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588806 | |

| Record name | 3-[(4-Ethylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-70-4 | |

| Record name | 3-[(4-Ethylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 3 4 Ethyl Benzyl Piperidine and Analogues

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 3-(4-ethyl-benzyl)-piperidine is a nucleophilic and basic center, making it a primary site for a variety of chemical modifications.

Derivatization Strategies for the Free Piperidine Nitrogen

The secondary amine functionality of the piperidine ring is readily derivatized through several standard organic reactions. These transformations are fundamental for modifying the compound's properties and for building more complex molecular scaffolds. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent, leading to the formation of a tertiary amine. This reaction typically proceeds via an SN2 mechanism.

N-Acylation: The reaction with acyl chlorides or anhydrides results in the formation of an N-amide. This transformation is often used to install a protecting group or to introduce a carbonyl functionality, which can serve as a handle for further synthetic manipulations.

N-Arylation: The formation of a C-N bond with an aryl group, typically through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the synthesis of N-arylpiperidines.

These derivatization reactions are foundational in synthetic organic chemistry and provide versatile pathways for the elaboration of the this compound core structure.

Directed Functionalization at the Benzyl (B1604629) Moiety

The benzyl group of N-benzylpiperidine analogues serves as a template for directed C–H functionalization, a modern synthetic strategy that allows for the selective modification of C(sp²)–H bonds.

Palladium-Catalyzed C(sp²)–H Activation and Ortho-Arylation of N-Benzylpiperidines

Research has demonstrated that the nitrogen atom of the piperidine ring can act as an effective directing group for the palladium-catalyzed ortho-arylation of the benzyl ring. rsc.org This process involves the activation of a C–H bond at the position ortho to the piperidine substituent, followed by a cross-coupling reaction with an arylboronic acid pinacol ester (Ar-BPin). rsc.orgrsc.org This methodology facilitates the direct synthesis of valuable biaryl motifs. rsc.org The reaction is efficient for a range of functionalized Ar-BPin and benzylic heterocycles. rsc.org

A typical reaction involves treating the N-benzylpiperidine substrate with an arylboronic acid pinacol ester in the presence of a palladium(II) catalyst. The saturated N-containing heterocycle serves as an efficient directing group for the C(sp²)–H arylation. rsc.org

The efficiency and regioselectivity of the ortho-arylation are significantly influenced by both electronic and steric factors on the N-benzylpiperidine substrate. rsc.org

Electronic Effects: The presence of electron-donating groups (e.g., OMe) at the para-position of the benzyl ring can increase reactivity, sometimes leading to di-arylated products as the major outcome. rsc.org Conversely, electron-withdrawing groups are also tolerated. rsc.org Studies on related systems have shown that electron-rich substituents on the aryl ring can enhance the rate of oxidative addition in catalytic cycles. chemrxiv.org

Steric Effects: Steric hindrance plays a crucial role in determining the site of arylation. For meta-substituted N-benzylpiperidines with bulky groups (e.g., Br, CF₃), mono-arylation occurs selectively at the less sterically hindered ortho position. rsc.org In the case of ortho-substituted arylboronic acid pinacol esters, some substituents lead to excellent yields, while others result in poor conversions, highlighting the sensitivity of the reaction to steric bulk near the reaction center. rsc.org

The interplay of these factors allows for a degree of control over the outcome of the arylation reaction, enabling the selective synthesis of specific biaryl products.

The palladium-catalyzed ortho-arylation of N-benzylpiperidines provides a direct route to the synthesis of biaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials. rsc.orgnih.govrsc.org This C–H activation strategy represents a powerful alternative to traditional cross-coupling methods. nih.gov The reaction tolerates a wide array of functional groups on the arylboronic acid pinacol ester coupling partner, including cyano, nitro, and halo groups, affording the corresponding biaryl products in respectable yields. rsc.org This functional group tolerance makes the methodology particularly useful for building complex molecules poised for further chemical transformations. rsc.org

| Substituent on Benzyl Ring | Position | Product(s) | Yield (%) |

|---|---|---|---|

| F | ortho | Mono-arylated | 73 |

| CF₃ | ortho | Mono-arylated | 44 |

| OMe | ortho | Mono-arylated | 62 |

| Br | meta | Mono-arylated (less hindered side) | 28 |

| CF₃ | meta | Mono-arylated (less hindered side) | 22 |

| OMe | para | Mono- and Di-arylated (Di- as major) | - |

Intramolecular Cyclization and Rearrangement Pathways Involving the Piperidine Core

The piperidine ring and its substituents can participate in various intramolecular reactions, leading to the formation of new cyclic systems or rearranged products. These transformations are valuable for accessing diverse and complex molecular scaffolds. nih.gov

Several strategies exist for the synthesis of piperidines through intramolecular ring closure, including metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated cyclization. nih.gov For instance, piperidine synthesis has been achieved through a 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov Another approach involves the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization. nih.gov

Rearrangement reactions also offer pathways to novel piperidine structures. A notable example is the nih.govresearchgate.net-Stevens rearrangement of ammonium ylides, which has been utilized in a domino reaction sequence involving a Michael addition to construct the six-membered piperidine ring with high diastereoselectivity. thieme-connect.com Such intramolecular cyclizations and rearrangements are powerful tools in synthetic chemistry, enabling the construction of intricate heterocyclic systems from simpler piperidine-containing precursors. nih.govthieme-connect.com

Tandem Aldol Intramolecular Cyclization of N-Benzylpiperidine-4-one Derivatives

A novel subtype of the intramolecular aldol cyclization has been discovered and characterized, utilizing substituted N-benzylpiperidine-4-one derivatives as starting materials. This reaction facilitates the synthesis of a unique family of tricyclic, decahydro-2,8-phenanthroline heterocyclic systems. researchgate.net The transformation represents a significant cascade reaction, where multiple bonds are formed in a single synthetic operation without isolating intermediates.

Detailed Research Findings

The reaction proceeds through the interaction of N-substituted piperidin-4-ones with α,β-unsaturated ketones like benzylideneacetophenone. This initial step typically involves a Michael addition of the piperidin-4-one to the chalcone-type structure, leading to the formation of a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation within this intermediate leads to the formation of a bicyclic system, specifically the 3-azabicyclo[3.3.1]nonane framework. researchgate.net

This cascade process has been effectively utilized to construct the complex decahydro-2,8-phenanthroline core. The intricate structures of these products have been thoroughly characterized using advanced NMR techniques to confirm their stereochemistry and constitution. researchgate.net This synthetic strategy offers an efficient route to novel nitrogen-containing polycyclic compounds, which are of significant interest in medicinal chemistry.

While the primary research articles describe the successful synthesis and characterization of these complex molecules, detailed quantitative data on the reaction scope with various substituted N-benzylpiperidine-4-one analogues is not fully available in publicly accessible literature. Therefore, a comprehensive data table of specific substrates and yields cannot be provided at this time. The research highlights the discovery and structural confirmation of this novel synthetic pathway. researchgate.net

Strategic Role As a Chemical Scaffold and Intermediate in Advanced Organic Synthesis

3-(4-Ethyl-benzyl)-piperidine as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block lies in the reactivity of its constituent parts: the piperidine (B6355638) ring and the substituted aromatic moiety. The secondary amine of the piperidine ring serves as a nucleophilic handle for a variety of chemical transformations. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions, allowing for the facile introduction of a wide range of substituents. This functionalization is crucial for modulating the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Furthermore, the C-H bonds of the piperidine ring, particularly those adjacent to the nitrogen atom, can be activated for further functionalization, opening avenues for the synthesis of more complex, polysubstituted piperidine derivatives. The presence of the 4-ethylbenzyl group also offers opportunities for synthetic diversification. The ethyl group can be a site for further chemical modification, and the aromatic ring can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups to fine-tune the biological activity of the target molecules.

The versatility of this building block is evident in its potential to generate a library of diverse compounds through combinatorial chemistry approaches. By systematically varying the substituents on the piperidine nitrogen and the aromatic ring, chemists can rapidly access a multitude of analogs for structure-activity relationship (SAR) studies.

Piperidine Derivatives as Core Scaffolds in Complex Molecule Design

Piperidine derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This broad applicability stems from the conformational flexibility of the six-membered ring, which can adopt various chair and boat conformations to optimally fit into the binding pockets of proteins.

The incorporation of a substituted benzyl (B1604629) group at the 3-position, as seen in this compound, provides a valuable vector for exploring chemical space. This appendage can engage in various non-covalent interactions with biological targets, including hydrophobic, pi-stacking, and cation-pi interactions, thereby enhancing binding affinity and selectivity. The ethyl group on the phenyl ring further contributes to the steric and electronic profile of the molecule, influencing its interaction with specific amino acid residues within a target protein.

The design of complex molecules often involves the strategic assembly of different molecular fragments. Piperidine scaffolds, such as that provided by this compound, serve as a central organizing element to which other pharmacophoric groups can be attached. This modular approach allows for the systematic optimization of a lead compound's biological activity and pharmacokinetic properties.

Table 1: Examples of Piperidine-Based Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Donepezil | Alzheimer's Disease |

| Fentanyl | Analgesic |

| Haloperidol | Antipsychotic |

| Ritalin (Methylphenidate) | ADHD Treatment |

Intermediate Applications in Multi-Step Stereoselective Syntheses

While specific, documented examples of this compound in multi-step stereoselective syntheses are not extensively reported in publicly available literature, its structural motifs are indicative of its potential as a key intermediate in such processes. The synthesis of chiral piperidine derivatives is of paramount importance, as the stereochemistry of a molecule can profoundly impact its biological activity.

The synthesis of 3-substituted piperidines can be approached through various stereoselective methods, including the hydrogenation of substituted pyridines using chiral catalysts, asymmetric cyclization reactions, and the use of chiral auxiliaries. nih.gov Once a chiral this compound is obtained, the stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of diastereomerically pure complex molecules.

For instance, the nitrogen atom of the piperidine ring can be used to introduce a chiral auxiliary, which can then control the stereoselective addition of substituents to other parts of the molecule. Following the desired transformations, the auxiliary can be removed to yield the enantiomerically enriched target compound. The development of efficient and stereoselective routes to 3-substituted piperidines is an active area of research in organic synthesis. nih.gov

Future Directions and Emerging Research Avenues in 3 4 Ethyl Benzyl Piperidine Chemistry

Development of Next-Generation Stereoselective and Sustainable Synthetic Methodologies

The biological activity of piperidine (B6355638) derivatives is often intrinsically linked to their stereochemistry. Consequently, a primary focus of future research will be the development of sophisticated synthetic methods that afford precise control over the three-dimensional arrangement of atoms in 3-(4-ethyl-benzyl)-piperidine.

A promising approach involves the application of advanced catalytic systems. For instance, chiral dirhodium tetracarboxylate catalysts have shown remarkable efficacy in the site-selective and stereoselective functionalization of the piperidine core. nih.gov Future studies could adapt these catalyst systems to assemble the this compound skeleton, potentially achieving high levels of diastereoselectivity and enantioselectivity that are difficult to obtain through classical methods. Another key area is the use of Lewis acid-catalyzed ene cyclizations, which can construct stereodefined 3,4-disubstituted piperidines from acyclic precursors with excellent control. lookchem.com

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Synthetic Approach | Key Advantages for Future Research |

|---|---|---|

| Chiral Dirhodium Catalysts | Asymmetric C-H functionalization of a piperidine precursor | High potential for controlling stereochemistry at C3; allows for late-stage functionalization. nih.gov |

| Lewis Acids (e.g., MeAlCl₂) | Catalyzed ene cyclization of a 4-aza-1,7-diene precursor | Excellent diastereoselectivity for forming trans-3,4-disubstituted piperidines. lookchem.com |

| Palladium-based Catalysts | Formal [3+3] cycloaddition with activated aziridines | Provides a convergent route to highly functionalized piperidine rings. whiterose.ac.uk |

Unveiling Novel Reactivity Patterns for Diversified Functionalization

To fully explore the chemical space around this compound, researchers must develop methods to selectively modify the parent scaffold. This allows for the creation of a diverse library of analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

A major emerging field is late-stage C-H functionalization. By leveraging specialized catalysts, it is possible to directly convert strong C-H bonds on the piperidine ring or the benzyl (B1604629) group into new functional groups without requiring pre-functionalized starting materials. nih.gov For example, dirhodium-catalyzed reactions could potentially introduce ester or other groups at the C2 or C4 positions of the piperidine ring, providing access to novel positional analogues that were previously difficult to synthesize. nih.gov

Furthermore, the benzyl moiety itself offers multiple handles for diversification. The ethyl group could be a site for selective oxidation, while the aromatic ring is amenable to various electrophilic or nucleophilic substitution reactions. Unveiling new reactivity patterns for this specific molecule will be key to generating novel derivatives with potentially enhanced biological properties.

Table 2: Potential Strategies for Diversified Functionalization

| Target Position | Potential Reaction Type | Resulting Analogue |

|---|---|---|

| Piperidine Ring (C2, C4) | Catalytic C-H Functionalization | Positional isomers with new substituents (e.g., esters, ethers). nih.gov |

| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation | N-substituted derivatives with modified physicochemical properties. |

| Ethyl Group (Benzylic CH₂) | Selective Oxidation | Ketone or alcohol derivatives. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Derivatives with substituents (e.g., nitro, halogen) on the phenyl ring. |

Integration of Advanced Computational Modeling for Predictive Chemical Research

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research. Advanced computational modeling can provide deep insights into the behavior of this compound, guiding synthetic efforts and predicting molecular properties before a single experiment is run.

Computational tools like Density Functional Theory (DFT) can be used to model reaction mechanisms and transition states for the proposed synthetic routes. This allows chemists to understand the origins of stereoselectivity and to rationally design more efficient catalysts. nih.gov

For developing new derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of this compound analogues and their biological activity. nih.gov These models can then predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize. Furthermore, molecular docking and molecular dynamics simulations can be employed to visualize how these molecules might interact with specific biological targets, such as proteins or enzymes. nih.gov This structure-based approach is invaluable for understanding the molecular basis of action and for designing new compounds with improved affinity and selectivity.

Table 3: Applications of Computational Modeling in Future Research

| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Synthetic Route Planning | Reaction feasibility, transition state energies, origins of stereoselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Prediction of biological activity for novel, unsynthesized derivatives. nih.gov |

| Molecular Docking | Target Identification & Interaction | Binding poses and affinity of the compound within a protein's active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Binding Stability Analysis | Stability of the ligand-protein complex over time and key intermolecular interactions. nih.gov |

Q & A

Q. What are the common synthetic routes for 3-(4-Ethyl-benzyl)-piperidine, and how do their yields and purity compare?

- Answer: Two primary methods are widely used:

- Knoevenagel Condensation : Benzaldehyde derivatives react with cyanoacetate esters in the presence of piperidine as a catalyst. This method yields >85% purity for intermediates .

- Acylation Reactions : Piperidine derivatives undergo acylation with benzyl halides or carbonyl electrophiles. For example, 1-benzyl-4-piperidone derivatives achieve >90% yield with high enantiomeric purity when using chiral auxiliaries .

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | 75–85 | 85–93 | |

| Acylation | Chiral Cu(OTf)₂ | 90–95 | 97–99 |

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, splitting patterns in ¹H NMR distinguish axial vs. equatorial benzyl groups .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹ in acylated derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Resolves enantiomeric mixtures (e.g., 99.9% enantiomeric excess achieved via chiral columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives across different studies?

- Answer: Discrepancies in receptor affinity (e.g., histamine H₃ vs. sigma-1 receptors) often arise from assay conditions.

- Step 1 : Perform radioligand binding assays under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) to isolate target-specific interactions .

- Step 2 : Use functional assays (e.g., cAMP inhibition for H₃ receptors) to differentiate allosteric vs. orthosteric effects .

- Step 3 : Analyze data with nonlinear regression (e.g., Prism 7.0) to calculate kinetic parameters (Kₐ, Kₒff) and resolve false-positive signals .

Q. What methodological strategies improve enantiomeric purity in the synthesis of chiral this compound derivatives?

- Answer:

- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak® IC) to separate (+)- and (−)-enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts like BINOL-phosphoric acid to induce >95% enantiomeric excess during acylation .

- Quality Control : Validate purity via polarimetry (e.g., [α]D²⁵ = +23° for (+)-enantiomer) and chiral GC-MS .

Q. How can researchers optimize reaction conditions to mitigate side reactions in piperidine ring functionalization?

- Answer:

- Temperature Control : Maintain reactions at 0–5°C during electrophilic substitutions to prevent N-oxidation .

- Solvent Selection : Use anhydrous dichloromethane (DCM) for Friedel-Crafts alkylation to minimize hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to suppress dimerization byproducts .

Data Contradiction Analysis

Q. Why do computational models and experimental results sometimes diverge in predicting the biological activity of this compound derivatives?

- Answer:

- Issue 1 : Computational models (e.g., molecular docking) may overlook solvation effects. Validate predictions with in vitro assays using physiological buffers .

- Issue 2 : Stereochemical mismatches. Ensure synthesized compounds match the stereochemistry used in simulations (e.g., trans-configuration vs. cis-).

- Solution : Cross-validate using 2D-NMR (e.g., NOESY) to confirm spatial arrangements .

Methodological Resources

- Key Synthesis Protocols :

- Analytical Standards :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.